1-(4-Chlorophenyl)-4-{[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one
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Overview
Description
1-(4-Chlorophenyl)-4-{[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-4-{[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidin-2-one core, followed by the introduction of the 4-chlorophenyl group and the pyridin-2-ylcarbonyl-piperazinyl moiety. Common reagents and conditions include:
Starting Materials: Pyrrolidin-2-one, 4-chlorobenzene, pyridine-2-carboxylic acid, piperazine.
Reagents: Coupling agents like EDCI or DCC, catalysts such as palladium on carbon (Pd/C), and solvents like dichloromethane (DCM) or dimethylformamide (DMF).
Conditions: Reactions may be carried out under inert atmosphere (e.g., nitrogen or argon) and controlled temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and safety. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-4-{[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially forming hydroxyl or carbonyl derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: Replacement of functional groups with other atoms or groups, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst.
Substitution: Reagents like alkyl halides or halogenating agents (e.g., N-bromosuccinimide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce fully or partially hydrogenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential bioactivity.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-4-{[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or ion channels that the compound binds to or modulates.
Pathways: Biological pathways affected by the compound, such as signal transduction, metabolic, or gene expression pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-4-{[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one: shares structural similarities with other compounds containing pyrrolidin-2-one, piperazine, and pyridine moieties.
Examples: Compounds like 1-(4-Chlorophenyl)-4-{[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-thione, 1-(4-Chlorophenyl)-4-{[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-amine.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C21H21ClN4O3 |
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Molecular Weight |
412.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-4-[4-(pyridine-2-carbonyl)piperazine-1-carbonyl]pyrrolidin-2-one |
InChI |
InChI=1S/C21H21ClN4O3/c22-16-4-6-17(7-5-16)26-14-15(13-19(26)27)20(28)24-9-11-25(12-10-24)21(29)18-3-1-2-8-23-18/h1-8,15H,9-14H2 |
InChI Key |
HVMLONDTSZUCDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=N4 |
Origin of Product |
United States |
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